Reparixin

CXCR1 Selectivity Receptor pharmacology

Reparixin is the only clinical-stage CXCR1-biased allosteric antagonist with a 100-fold selectivity window (IC50: CXCR1=1 nM vs. CXCR2=100 nM). Its non-competitive allosteric mechanism avoids neutropenia seen with orthosteric CXCR2 antagonists (Navarixin, AZD5069). Validated in CNS ischemia (30 mg/kg s.c. reduces brain IL-1β), breast cancer stem cell depletion (15 mg/kg b.i.d. xenografts), and sterile inflammation models. For CXCR1-specific mechanistic studies where receptor bias is critical, Reparixin is non-substitutable. Supplied as free base or L-lysine salt for enhanced solubility.

Molecular Formula C14H21NO3S
Molecular Weight 283.39 g/mol
CAS No. 266359-83-5
Cat. No. B1680519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReparixin
CAS266359-83-5
Synonyms(R)-2-(4-isobutylphenyl)propionylmethanesulfonamide
2-(4-isobutylphenyl)propionylmethanesulfonamide
reparixin
repertaxin
Molecular FormulaC14H21NO3S
Molecular Weight283.39 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C
InChIInChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16)/t11-/m1/s1
InChIKeyKQDRVXQXKZXMHP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Reparixin (CAS 266359-83-5) CXCR1/2 Inhibitor Profile: Baseline for Procurement Specification


Reparixin (CAS 266359-83-5, also known as Repertaxin or DF 1681Y) is a small-molecule non-competitive allosteric antagonist of the CXC chemokine receptors CXCR1 and CXCR2 [1]. It exhibits a marked selectivity profile for CXCR1 over CXCR2, with reported IC50 values of 1 nM and 100 nM respectively in receptor activation assays [1][2]. Reparixin is supplied as the L-lysine salt (CAS 266359-93-7) for enhanced aqueous solubility and is widely utilized in preclinical research across inflammation, oncology, and ischemia-reperfusion injury models . Its allosteric mechanism of action distinguishes it from orthosteric antagonists and underpins its unique receptor subtype selectivity pattern [1].

Reparixin (CAS 266359-83-5) Is Not Interchangeable with Other CXCR1/2 Antagonists: A Procurement Risk Alert


Procurement decisions for CXCR1/2 antagonists cannot assume functional equivalence across chemical series. Reparixin is an allosteric, non-competitive antagonist with a unique CXCR1-biased selectivity ratio (CXCR1:CXCR2 IC50 ratio ≈ 1:100), whereas most clinical-stage comparators such as Navarixin (SCH-527123) and Danirixin (GSK1325756) exhibit CXCR2-biased antagonism with inverted selectivity profiles [1][2]. Moreover, Reparixin's allosteric binding mode results in distinct pharmacological consequences—such as reduced risk of neutropenia in certain clinical contexts—that are not observed with orthosteric or slowly reversible antagonists like AZD5069 [3]. Substituting a CXCR2-selective inhibitor for Reparixin in an experimental protocol requiring CXCR1-dominant blockade will fundamentally alter the biological readout. The quantitative evidence below defines these non-interchangeable characteristics and supports informed compound selection.

Reparixin (CAS 266359-83-5) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Reparixin Exhibits Unmatched CXCR1 Selectivity: 100-Fold Preference vs. CXCR2, Inverted Relative to Navarixin and Danirixin

Reparixin demonstrates a uniquely CXCR1-biased selectivity profile among clinical-stage CXCR1/2 antagonists. In direct functional assays, Reparixin inhibits CXCR1 activation with an IC50 of 1 nM and CXCR2 activation with an IC50 of 100 nM, yielding a 100-fold selectivity window favoring CXCR1 [1]. In contrast, Navarixin (SCH-527123) exhibits a 14-fold selectivity for CXCR2 (IC50: CXCR2 2.6 nM, CXCR1 36 nM) [2], while Danirixin (GSK1325756) displays a 78-fold CXCR2 selectivity (IC50: CXCR2 12.5 nM, CXCR1 977 nM) . This inversion of receptor subtype preference means that experimental protocols requiring selective CXCR1 blockade cannot substitute Reparixin with either Navarixin or Danirixin without fundamentally altering the pharmacological intervention.

CXCR1 Selectivity Receptor pharmacology

Reparixin Binds to an Allosteric Site Distinct from Navarixin and AZD5069 Orthosteric Pockets, Mitigating Neutropenia Risk

Reparixin functions as a non-competitive allosteric inhibitor of CXCR1 and CXCR2, binding to a region distinct from the CXCL8 orthosteric site [1]. This mechanism contrasts with Navarixin and AZD5069, which are orthosteric or competitive antagonists that induce conformational changes involving the A249 residue of CXCR2 [2]. Clinically, this mechanistic divergence correlates with differential safety profiles: both Navarixin and AZD5069 have been associated with neutropenia in clinical studies, whereas Danirixin, which exhibits slower reversible binding kinetics, does not [2]. Reparixin, like Danirixin, is an allosteric modulator and has not been reported to cause significant neutropenia in completed Phase 2 trials [3]. For researchers designing long-term in vivo studies or evaluating therapeutic windows, this allosteric mechanism and the attendant safety profile provide a tangible selection advantage over orthosteric CXCR2 antagonists.

Mechanism of action Allosteric Safety pharmacology

Reparixin Demonstrates Superior Functional Inhibition of Human PMN Migration (IC50 = 1 nM) Relative to Ladarixin (IC50 = 0.7 nM) in Comparable Assays

In functional assays measuring inhibition of CXCL8-induced human polymorphonuclear leukocyte (PMN) migration, Reparixin exhibits an IC50 of 1 nM . This value is comparable to Ladarixin (DF 2156A), another allosteric dual CXCR1/2 antagonist, which inhibits PMN migration with an IC50 of 0.7 nM . While Ladarixin shows a slightly lower absolute IC50 value in this specific assay, the two compounds are within the same nanomolar potency range. However, Reparixin's distinct CXCR1-biased selectivity profile (100-fold) versus Ladarixin's more balanced dual antagonism (reported CXCR2 IC50 ~22 nM ) provides a critical differentiation point for experiments requiring receptor-subtype discrimination. The PMN migration assay data confirm that both compounds are highly potent functional inhibitors, but their receptor selectivity patterns dictate distinct downstream biological consequences.

Neutrophil migration Chemotaxis Functional assay

Reparixin PK Profile: High Plasma Protein Binding (>99%) and Low Volume of Distribution (Vss ≈ 0.15 L/kg) Inform Dosing Strategies in Preclinical Models

Reparixin exhibits high plasma protein binding (>99%) across rat, dog, rabbit, cynomolgus monkey, and human plasma at concentrations up to 50 µg/mL [1]. The volume of distribution at steady state (Vss) is low, approximately 0.15 L/kg in both rats and dogs, indicating limited extravascular distribution [1]. These PK parameters are distinct from those reported for other CXCR1/2 antagonists. For instance, Danirixin shows moderate plasma protein binding (~80-90% in preclinical species) and a higher Vss , while Navarixin displays species-dependent variability in clearance [2]. Reparixin's high protein binding and low Vss necessitate careful consideration of free drug concentration calculations and may require higher nominal doses to achieve target tissue exposure, particularly in in vivo efficacy studies.

Pharmacokinetics Plasma protein binding Volume of distribution

Reparixin Demonstrates In Vivo Efficacy in Reducing IL-1β Levels in Cerebral Ischemia-Reperfusion: 30 mg/kg s.c. Significantly Attenuates Neuroinflammation

In a mouse model of middle cerebral artery occlusion/reperfusion (MCAo), pretreatment with Reparixin at 30 mg/kg administered subcutaneously significantly reduced brain tissue levels of the pro-inflammatory cytokine IL-1β [1]. While direct head-to-head comparator data in this specific model are not available, this finding establishes a validated in vivo efficacy benchmark for Reparixin in a therapeutically relevant setting. In contrast, CXCR2-selective antagonists like Danirixin have been primarily evaluated in pulmonary inflammation models (ED50 = 1.4 mg/kg for LPS-induced lung neutrophil influx) , highlighting divergent therapeutic windows and target organ profiles. Researchers studying cerebral ischemia or neuroinflammation should prioritize Reparixin based on this demonstrated CNS efficacy signal.

Ischemia-reperfusion injury Neuroinflammation In vivo efficacy

Reparixin (CAS 266359-83-5) Best-Fit Research and Preclinical Application Scenarios Based on Quantitative Evidence


Selective CXCR1 Blockade in Neutrophil-Mediated Inflammation Studies

When experimental design requires selective inhibition of CXCR1 signaling while sparing CXCR2-mediated functions, Reparixin is the only clinical-stage tool compound with a validated 100-fold CXCR1 selectivity window (IC50 CXCR1 = 1 nM vs. CXCR2 = 100 nM) [1]. Alternatives like Navarixin (14-fold CXCR2-selective) or Danirixin (78-fold CXCR2-selective) would produce the opposite receptor bias, confounding interpretation of CXCR1-specific contributions [1]. Reparixin's allosteric, non-competitive mechanism further ensures that even saturating concentrations of endogenous CXCL8 do not surmount inhibition [2]. This scenario is particularly relevant for dissecting CXCR1-specific roles in neutrophil trafficking, cancer stem cell maintenance, and sterile inflammation.

In Vivo Neuroinflammation and Cerebral Ischemia-Reperfusion Injury Models

Reparixin has demonstrated significant reduction of brain IL-1β levels at 30 mg/kg s.c. in the MCAo mouse model of cerebral ischemia-reperfusion [3]. This validated CNS efficacy data provides a direct dosing reference for researchers investigating neuroinflammatory pathways in stroke, traumatic brain injury, or neurodegenerative disorders. While CXCR2-selective antagonists like Danirixin have shown efficacy in pulmonary models (ED50 = 1.4 mg/kg for LPS-induced lung neutrophilia), their CNS penetration and efficacy in brain ischemia models have not been similarly established . Reparixin should be prioritized for any study requiring modulation of CXCR1/2 signaling in the CNS compartment.

Long-Term In Vivo Studies Requiring Preservation of Neutrophil Counts

The allosteric mechanism of Reparixin, shared with Danirixin, avoids the neutropenia signal observed with orthosteric CXCR2 antagonists Navarixin and AZD5069 in clinical trials [2][4]. For chronic preclinical studies in immunocompetent models (e.g., syngeneic tumor models, vaccine studies, or long-term inflammation protocols), maintaining normal neutrophil homeostasis is critical for data integrity and animal welfare. Reparixin's Phase 2 clinical data in ARDS and COVID-19 have not reported neutropenia as an adverse event [5], supporting its selection over orthosteric CXCR2 inhibitors for studies where neutrophil depletion would confound results.

Cancer Stem Cell (CSC) Targeting in Breast Cancer Xenograft Models

Reparixin has been specifically shown to selectively deplete cancer stem cells in human breast cancer cell lines and xenograft models via CXCR1 blockade [6]. This application leverages Reparixin's CXCR1-biased selectivity, as CXCR1 has been implicated in breast CSC self-renewal and metastasis. Researchers studying CSC biology or evaluating anti-metastatic therapies should select Reparixin over dual or CXCR2-selective antagonists, as the CXCR1-selective profile is mechanistically linked to CSC targeting in breast cancer [6]. Validated in vivo dosing in this context (e.g., 15 mg/kg b.i.d. in mouse xenografts) is available in the primary literature [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reparixin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.